molecular formula C9H9BrClNO B110724 N-(4-bromo-3-chloro-2-methylphenyl)acetamide CAS No. 125328-80-5

N-(4-bromo-3-chloro-2-methylphenyl)acetamide

Cat. No.: B110724
CAS No.: 125328-80-5
M. Wt: 262.53 g/mol
InChI Key: KKYLGFXKQCOIOC-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chloro-2-methylphenyl)acetamide is a halogenated acetamide derivative characterized by a phenyl ring substituted with bromine (4-position), chlorine (3-position), and a methyl group (2-position), linked to an acetamide moiety. Acetamides are widely studied for diverse biological activities, including anti-cancer, antimicrobial, and receptor modulation, often influenced by substituent patterns on the aromatic ring .

Properties

IUPAC Name

N-(4-bromo-3-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-5-8(12-6(2)13)4-3-7(10)9(5)11/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYLGFXKQCOIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00154739
Record name Acetamide, N-(4-bromo-3-chloro-2-methylphenyl)-
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Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125328-80-5
Record name N-(4-Bromo-3-chloro-2-methylphenyl)acetamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-bromo-3-chloro-2-methylphenyl)-
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Record name Acetamide, N-(4-bromo-3-chloro-2-methylphenyl)-
Source EPA DSSTox
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Record name Acetamide, N-(4-bromo-3-chloro-2-methylphenyl)
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Preparation Methods

Procedure:

  • Reaction Setup : Dissolve 4-bromo-3-chloro-2-methylaniline (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile.

  • Acylation : Add acetic anhydride (1.2 equiv) or acetyl chloride (1.1 equiv) dropwise under nitrogen.

  • Base Addition : Introduce a tertiary amine (e.g., pyridine, triethylamine) to neutralize HCl byproducts.

  • Workup : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 4:1).

Key Data:

ParameterValueSource
Yield85–95%
Reaction Time2–4 hours
Purity (HPLC)>98%

Bromination-Chlorination of N-(3-Methylphenyl)acetamide

This multi-step approach involves bromination followed by chlorination, optimized for regioselectivity.

Steps:

  • Bromination :

    • React N-(3-methylphenyl)acetamide with N-bromosuccinimide (NBS, 1.05 equiv) in tetrachloromethane at 70°C for 4 hours.

    • Intermediate : N-(4-bromo-3-methylphenyl)acetamide (yield: 87–96%).

  • Chlorination :

    • Treat the brominated intermediate with chlorine gas (1.2 equiv) in acetic acid/water (9:1) at 25°C for 16 hours.

    • Key Observation : Buffering with sodium acetate minimizes side products (e.g., dichlorinated derivatives).

Optimization Table:

ConditionYield (NBS Bromination)Yield (Cl₂ Chlorination)
Solvent: CCl₄96%
Catalyst: HBr/AcOH98.5%89%
Temp: 25°C86–94%
Data from

Hydrolysis of N-(4-Bromo-3-chloro-2-methylphenyl) Derivatives

Hydrolysis of protected intermediates is critical for final product isolation.

Method A: Acidic Hydrolysis

  • Conditions : Reflux this compound in 6N HCl/ethanol (1:1) at 80°C for 5 hours.

  • Yield : 95%.

  • Purification : Neutralize with Na₂CO₃, extract with EtOAc, and recrystallize from ethanol.

Method B: Enzymatic Hydrolysis

  • Innovation : Use lipases in phosphate buffer (pH 7.0) at 37°C for 24 hours.

  • Advantage : Avoids harsh conditions, but yield drops to 65–70%.

Comparative Analysis of Methods

MethodYieldScalabilityCost Efficiency
Direct Acylation85–95%HighModerate
Bromination-Chlorination80–94%MediumLow
Acidic Hydrolysis90–95%HighHigh

Mechanistic Insights :

  • Bromination with NBS proceeds via radical intermediates, ensuring para-selectivity.

  • Chlorination in acetic acid favors electrophilic aromatic substitution at the meta position due to steric and electronic effects.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Waste Management : Recover acetic acid via distillation (90% efficiency).

Challenges and Solutions

  • Purity Issues : Recrystallization from ethanol/water (3:1) enhances purity to >99%.

  • Side Reactions : Over-chlorination is mitigated by stoichiometric Cl₂ control .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

N-(4-bromo-3-chloro-2-methylphenyl)acetamide serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in developing anti-inflammatory and analgesic medications. The compound's mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory pathways.

Material Science

This compound is utilized in the development of novel polymers and materials with specific electronic and optical properties. Its unique substitution pattern allows for tailored interactions in material design, which is crucial for applications in electronics and photonics.

Biological Studies

This compound acts as a biochemical probe to study enzyme activity and protein interactions. Its ability to bind to various biological targets makes it useful in assays that investigate cellular processes.

Industrial Applications

The compound is also employed in synthesizing agrochemicals and dyes, highlighting its versatility beyond medicinal uses.

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds derived from this structure have shown minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various microbial strains.

Anticancer Activity

The anticancer potential has been explored through studies indicating that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 15 to 30 µM, suggesting moderate cytotoxicity.

Case Studies

Study 1: Antimicrobial Efficacy
A study evaluated several derivatives based on this compound, revealing significant antimicrobial activity with MIC values between 10 to 50 µg/mL against a range of bacterial species.

Study 2: Anticancer Screening
Another study focused on anticancer properties using the Sulforhodamine B (SRB) assay against MCF7 cells. Results indicated IC50 values between 15 to 30 µM, with molecular docking studies suggesting effective binding to target proteins involved in cancer progression.

Summary of Biological Activities

Activity TypeTested CompoundsTarget Organisms/CellsIC50/MIC Values
Antimicrobiald1, d2, d3Various bacteria/fungi10 - 50 µg/mL
AnticancerDerivativesMCF7 cells15 - 30 µM

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Halogen-Substituted Acetamides

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
  • Structure : Features a chloro-fluorophenyl group and a naphthalene moiety.
  • The dihedral angle between aromatic rings (60.5°) suggests a non-planar geometry, which may reduce steric hindrance compared to the target compound’s ortho-methyl group .
  • Activity: Structural analogs with naphthalene groups are noted for antitumor and anti-inflammatory properties .
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide
  • Structure : Contains a trifluoromethyl group (strong electron-withdrawing) at the 2-position.
  • Key Differences : The CF₃ group increases lipophilicity and metabolic stability compared to the target compound’s bromine and methyl groups. This substitution pattern is common in agrochemicals and pharmaceuticals due to enhanced bioavailability .
N-(3-Chloro-4-hydroxyphenyl)acetamide (Photodegradation Product)
  • Structure : Hydroxyl group at the 4-position and chlorine at the 3-position.
  • Key Differences : The hydroxyl group improves solubility but reduces stability under UV light. The target compound’s bromine and methyl substituents likely enhance steric bulk and electron density, affecting receptor binding .

Acetamides with Heterocyclic Moieties

N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)pyridazin-1-yl]acetamide
  • Structure: Combines a bromophenyl group with a pyridazinone heterocycle.
  • Activity: Acts as a mixed FPR1/FPR2 agonist, inducing calcium mobilization in neutrophils. The pyridazinone ring is critical for receptor specificity, contrasting with the target compound’s simpler acetamide structure .
N-(4-Bromo-2-methylphenyl)-2-(triazol-3-ylthio)acetamide
  • Structure : Incorporates a 1,2,4-triazole ring via a sulfanyl linker.
  • Activity : Triazole derivatives are associated with antimicrobial and anticancer activities. The sulfanyl group may enhance redox activity, a feature absent in the target compound .

Pharmacologically Active Acetamides

2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide
  • Structure: Contains a cyano group and pyridine ring.
  • Activity: Inhibits SARS-CoV-2 main protease via interactions with HIS163 and ASN142. The cyano group’s electron-withdrawing nature contrasts with the target’s electron-donating methyl group, altering binding affinity .
N-(4-Methoxyphenyl)-2-(quinazoline-2-sulfonyl)acetamide
  • Structure : Quinazoline-sulfonyl substituent.
  • Activity : Exhibits anti-cancer activity against HCT-116 and MCF-7 cell lines. The sulfonyl group enhances hydrogen bonding, whereas the target compound’s halogen substituents may favor hydrophobic interactions .

Data Tables

Table 1. Substituent Effects on Acetamide Derivatives

Compound Name Substituents (Position) Molecular Weight Key Biological Activity Reference
N-(4-bromo-3-chloro-2-methylphenyl)acetamide Br (4), Cl (3), CH₃ (2) ~292.5 (est.) Not reported
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Cl (3), F (4), naphthalene 338.7 Antitumor, anti-inflammatory
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide Cl (4), CF₃ (2) 255.6 Research applications
N-(4-Bromophenyl)-2-(pyridazin-1-yl)acetamide Br (4), pyridazinone ~385.3 (est.) FPR1/FPR2 agonism

Table 2. Pharmacological Profiles of Selected Analogs

Compound Name Target/Activity Mechanism/Interaction Reference
2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide SARS-CoV-2 main protease inhibition Binds HIS163, ASN142 via H-bonds
N-(4-Methoxyphenyl)-2-(quinazoline-2-sulfonyl)acetamide Anti-cancer (HCT-116, MCF-7) Induces apoptosis via ROS generation
N-(4-Bromo-2-methylphenyl)-2-(triazol-3-ylthio)acetamide Antimicrobial Disrupts bacterial cell membranes

Biological Activity

N-(4-bromo-3-chloro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9_9H9_9BrClNO and a molecular weight of approximately 262.53 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The following sections explore its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the acylation of 4-bromo-3-chloro-2-methylaniline using acetic anhydride or acetyl chloride. The reaction is usually conducted in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction. The conditions often include refluxing for several hours to ensure complete conversion .

PropertyValue
Molecular FormulaC9_9H9_9BrClNO
Molecular Weight262.53 g/mol
Boiling Point368.5 ± 42 °C (predicted)
Density1.572 ± 0.06 g/cm³ (predicted)

Biological Activity

Research on the biological activity of this compound is still emerging, but preliminary studies suggest it may exhibit pharmacological properties typical of compounds with similar structures. These properties include:

  • Antimicrobial Activity : Compounds with halogen substitutions often show enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which can be assessed through biochemical assays.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance binding affinity, potentially leading to inhibition of target enzymes or modulation of receptor activity. Further studies are necessary to elucidate these pathways .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other halogenated acetamides, which can provide insights into its biological potential.

Compound NameMolecular FormulaUnique Features
N-(4-bromo-2-chlorophenyl)acetamideC9_9H8_8BrClNODifferent halogen substitution pattern
N-(3-bromo-4-chlorophenyl)acetamideC9_9H8_8BrClNOVariation in halogen positioning
N-(4-bromo-3-chlorophenyl)acetamideC9_9H8_8BrClNOLacks methyl group but retains similar structure

The unique arrangement of bromine, chlorine, and methyl groups in this compound may influence its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Current literature lacks extensive case studies specifically detailing the biological activity of this compound; however, studies on structurally related compounds have demonstrated promising results:

  • Enzyme Inhibition Studies : Research indicates that halogenated acetamides can inhibit deubiquitinating enzymes (DUBs), which play crucial roles in regulating protein degradation pathways .
  • Antimicrobial Assays : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound could possess similar antimicrobial properties .

Q & A

Basic: What synthetic routes are commonly employed for N-(4-bromo-3-chloro-2-methylphenyl)acetamide, and what are the critical reaction parameters?

Answer:
The synthesis typically involves coupling halogenated aniline derivatives with acetylating agents. For example, analogous compounds (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) are synthesized via reaction of acyl chlorides with substituted anilines in dichloromethane, using triethylamine as a base at 273 K . Key parameters include:

  • Temperature control (e.g., maintaining low temperatures to minimize side reactions).
  • Molar ratios (stoichiometric equivalence between acyl chloride and aniline derivatives).
  • Purification methods (e.g., recrystallization from toluene or dichloromethane/hexane mixtures) .

Basic: Which analytical techniques are essential for characterizing purity and structural confirmation?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Detects impurities (e.g., bromo- or chloro-substituted byproducts) with detection limits <0.1% .
  • Nuclear Magnetic Resonance (NMR): Confirms substituent positions via chemical shifts (e.g., methyl protons at δ 2.1–2.3 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • Single-Crystal X-ray Diffraction (SC-XRD): Resolves crystal packing and stereochemistry, with R-factors <0.05 for high-confidence structures .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., acyl chlorides).
  • Storage: Store in airtight containers at 2–8°C to prevent degradation .

Advanced: How can single-crystal X-ray diffraction data be refined to resolve structural ambiguities?

Answer:

  • Software: SHELXL is widely used for small-molecule refinement, employing least-squares minimization and anisotropic displacement parameters .
  • Key Strategies:
    • Apply restraints to H-atom positions (riding model) for CH/CH2 groups .
    • Address enantiomorph-polarity ambiguity using Flack’s x parameter, which avoids overestimation of chirality in near-centrosymmetric structures .
  • Validation: Cross-check with PLATON or Mercury to ensure no missed symmetry .

Advanced: How do intermolecular interactions influence crystal packing and physicochemical properties?

Answer:

  • Hydrogen Bonding: N–H···O interactions (e.g., 2.8–3.0 Å bond lengths) stabilize crystal lattices, as observed in N-(3-chloro-4-fluorophenyl) derivatives .
  • Dihedral Angles: Substituent orientation (e.g., 60.5° between aromatic rings) affects solubility and melting points .
  • π-π Stacking: Aromatic ring interactions (3.5–4.0 Å distances) contribute to thermal stability .

Advanced: What methodologies resolve contradictions in crystallographic data interpretation?

Answer:

  • Parameter Comparison: Use Rogers’ η and Flack’s x parameters to assess chirality. x is preferred for structures near centrosymmetry due to reduced false positives .
  • Data Merging: Apply TWINABS to correct for twinning in high-symmetry space groups .
  • Cross-Validation: Compare experimental and DFT-calculated bond lengths (e.g., C–Br: 1.89–1.92 Å) to identify outliers .

Advanced: How are process-related impurities detected and quantified during synthesis?

Answer:

  • HPLC-MS: Identifies brominated (e.g., 2-bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide) or chlorinated impurities with m/z +2 isotopic patterns .
  • NMR Spectroscopy: Detects residual solvents (e.g., dichloromethane at δ 5.3 ppm) or unreacted intermediates .
  • Limit Tests: Follow ICH Q3A guidelines, setting thresholds at 0.15% for unspecified impurities .

Advanced: What computational approaches predict biological interactions or reactivity?

Answer:

  • Molecular Docking: Simulate binding to enzyme active sites (e.g., cytochrome P450) using AutoDock Vina with AMBER force fields .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites .
  • QSAR Models: Correlate substituent electronegativity (e.g., Br vs. Cl) with biological activity using CoMFA/CoMSIA .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-3-chloro-2-methylphenyl)acetamide
Reactant of Route 2
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N-(4-bromo-3-chloro-2-methylphenyl)acetamide

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